![molecular formula C20H16ClN3 B15163869 1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- CAS No. 154535-39-4](/img/structure/B15163869.png)
1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves multi-step reactions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles .
Industrial Production Methods
Industrial production of indole derivatives typically employs large-scale organic synthesis techniques. These methods often utilize catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is prevalent in the industrial synthesis of complex indole derivatives .
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce indoline derivatives .
Scientific Research Applications
1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors, including serotonin and dopamine receptors, which play a role in their biological activity . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
1H-Indole-2-carboxylic acid: Known for its use in synthesizing various pharmaceuticals.
1H-Indole-3-acetic acid: A plant hormone with applications in agriculture.
Uniqueness
1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of indole and pyridazinyl moieties makes it a valuable compound for further research and development .
Properties
CAS No. |
154535-39-4 |
|---|---|
Molecular Formula |
C20H16ClN3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
3-[3-chloro-6-(3,4-dimethylphenyl)pyridazin-4-yl]-1H-indole |
InChI |
InChI=1S/C20H16ClN3/c1-12-7-8-14(9-13(12)2)19-10-16(20(21)24-23-19)17-11-22-18-6-4-3-5-15(17)18/h3-11,22H,1-2H3 |
InChI Key |
XQSXSTBYEXDFRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C(=C2)C3=CNC4=CC=CC=C43)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




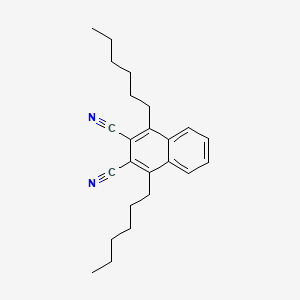
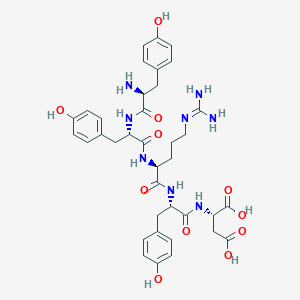
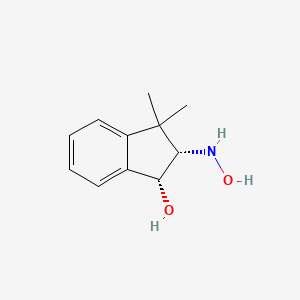
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
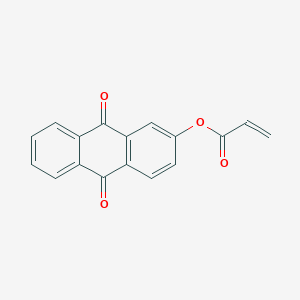
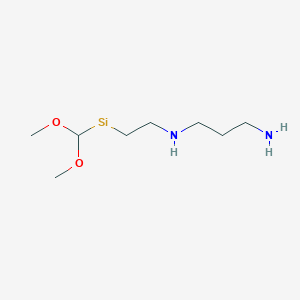
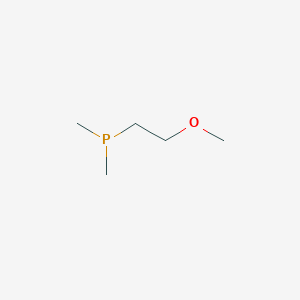
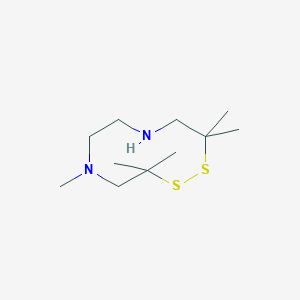
![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)
![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
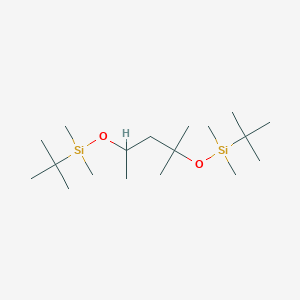
![2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one](/img/structure/B15163863.png)
